molecular formula C26H22ClNO5 B12157538 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B12157538
M. Wt: 463.9 g/mol
InChI Key: OAJRMBZQBXVXIQ-UHFFFAOYSA-N
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Description

N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group at the 2-position and a 3,4-dimethylphenoxyacetamide moiety at the 3-position. This compound’s structure integrates multiple pharmacophoric elements:

  • Benzofuran scaffold: Known for bioactivity in medicinal chemistry, including antimicrobial and anti-inflammatory properties.
  • 3,4-Dimethylphenoxy group: May influence steric and electronic interactions with biological targets.

The synthesis likely involves coupling a pre-formed benzofuran intermediate with activated acetamide precursors, as seen in analogous compounds (e.g., naphthalen-1-ylacetyl chloride reacting with substituted anilines in ).

Properties

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C26H22ClNO5/c1-15-8-10-18(12-16(15)2)32-14-23(29)28-24-19-6-4-5-7-21(19)33-26(24)25(30)17-9-11-22(31-3)20(27)13-17/h4-13H,14H2,1-3H3,(H,28,29)

InChI Key

OAJRMBZQBXVXIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the chloro-methoxyphenyl group and the dimethylphenoxyacetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce a benzofuran alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential . Its structure includes functional groups that may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide exhibits anticancer properties . It has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies have demonstrated its effectiveness in disrupting cellular pathways that contribute to cancer progression, potentially through the inhibition of kinases or other signaling molecules .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent . Its mechanism may involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response . This property opens avenues for treating conditions like arthritis and other inflammatory diseases.

Biological Studies

This compound serves as a biological probe for studying enzyme interactions and cellular mechanisms. Its ability to bind selectively to certain receptors enhances its utility in pharmacological research .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science . Its complex structure may be utilized in the synthesis of novel materials with specific electronic or optical properties .

Synthesis of Novel Materials

The compound can be employed in creating materials that exhibit unique electronic characteristics, which are valuable in fields such as organic electronics and photonics . The ability to tailor its properties through chemical modifications enhances its versatility.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Substituent Effects on Phenoxy/Acetamide Moieties

Compound Name Substituents on Phenoxy/Acetamide Key Structural Differences Potential Implications
Target Compound 3,4-Dimethylphenoxy Benzofuran core, chloro-methoxybenzoyl Enhanced steric bulk, lipophilicity
BH31613 () 4-Bromophenoxy Bromine substituent instead of methyl groups Increased molecular weight, polarizability
RN1 () 2,4-Dichlorophenoxy Thioethyl group instead of benzofuran Altered binding affinity, solubility
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () Naphthalen-1-yl Naphthyl group replaces benzofuran Planar aromatic system, π-π stacking

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase stability and resistance to metabolic degradation compared to electron-donating groups (e.g., methoxy, methyl).

Core Heterocycle Modifications

Compound Type (Evidence) Core Structure Biological Relevance
Target Compound Benzofuran Antimicrobial, anti-inflammatory applications
EP 3 348 550A1 Derivatives () Benzothiazole Anticancer, kinase inhibition
RN2 () Dihydrobenzofuran Conformational flexibility, reduced aromaticity

Key Observations :

Crystallographic and Conformational Analysis

  • Dihedral Angles: In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), the dihedral angle between the substituted benzene and naphthyl ring is 60.5°, influencing crystal packing via N–H···O hydrogen bonds. The target compound’s 3,4-dimethylphenoxy group may adopt a similar angle, stabilizing intermolecular interactions.
  • Hydrogen Bonding : Acetamide derivatives often form N–H···O bonds, critical for crystal stability and possibly target binding (e.g., ).

Biological Activity

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound with a complex structure that includes a benzofuran core, a chlorinated methoxyphenyl group, and a dimethylphenoxy acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C24H22ClNO5, with a molecular weight of approximately 435.9 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC24H22ClNO5
Molecular Weight435.9 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to various therapeutic outcomes.

Anti-Cancer Activity

Research indicates that compounds with similar structural features exhibit significant anti-cancer activity. For instance, derivatives containing benzofuran cores have shown micromolar activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the chlorinated phenyl group may enhance this activity by increasing lipophilicity and facilitating cellular uptake .

Anti-Inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have demonstrated that similar compounds can reduce the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial and fungal strains, indicating a potential for development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anti-Cancer Study : A study evaluating the cytotoxic effects of benzofuran derivatives on MCF-7 cells found that certain modifications significantly enhanced their potency. The introduction of halogenated groups was particularly effective in increasing apoptosis rates in cancer cells .
  • Inflammatory Response : Research investigating the anti-inflammatory effects of similar benzofuran compounds demonstrated a reduction in TNF-alpha levels in vitro. This suggests that this compound could similarly modulate inflammatory responses .
  • Antimicrobial Screening : In a screening of a small chemical library for anthelmintic activity using Caenorhabditis elegans, compounds structurally related to this compound showed promising results against parasitic infections .

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